molecular formula C7H2ClF2N B1592238 3-Chloro-2,4-difluorobenzonitrile CAS No. 887267-38-1

3-Chloro-2,4-difluorobenzonitrile

Cat. No. B1592238
M. Wt: 173.55 g/mol
InChI Key: GPMCRPWQJBLUIO-UHFFFAOYSA-N
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Description

3-Chloro-2,4-difluorobenzonitrile is a chemical compound with the molecular formula C7H2ClF2N . It is used in various applications and research .


Molecular Structure Analysis

The molecular structure of 3-Chloro-2,4-difluorobenzonitrile is represented by the linear formula C7H2ClF2N . The InChI key for this compound is GPMCRPWQJBLUIO-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

3-Chloro-2,4-difluorobenzonitrile is a solid at room temperature . It has a molecular weight of 173.55 . The compound should be stored in a dry, sealed environment at room temperature .

Scientific Research Applications

Synthesis and Halogen-Exchange Fluorination

3-Chloro-2,4-difluorobenzonitrile is involved in the synthesis of various fluorinated compounds through halogen-exchange fluorination processes. Suzuki and Kimura (1991) demonstrated the preparation of 3,4-difluorobenzonitrile by a halogen-exchange reaction between 3,4-dichlorobenzonitrile and potassium fluoride, indicating the versatility of halogen exchange in synthesizing fluorinated derivatives, where 4-chloro-3-fluorobenzonitrile acts as a key intermediate. This method opens pathways for producing different fluorobenzonitriles, highlighting the compound's role in generating specialized molecules for further applications in materials science and pharmaceuticals (Suzuki & Kimura, 1991).

Vibrational Analysis and Quantum Chemical Calculations

The vibrational frequencies and molecular structure of chloro-nitrobenzonitrile derivatives have been extensively studied using experimental and theoretical methods. Sert, Çırak, and Ucun (2013) conducted a detailed investigation on 4-chloro-3-nitrobenzonitrile, combining experimental FT-IR, μ-Raman spectra with theoretical calculations. This research provides insights into the electronic and structural characteristics of chloro-nitrobenzonitrile compounds, aiding in the understanding of their chemical behavior and potential applications in designing new materials and molecules (Sert, Çırak, & Ucun, 2013).

Fluorination Using Fluoroform

Thomoson and Dolbier (2013) explored the use of fluoroform as a source of difluorocarbene, demonstrating a method to convert phenols and thiophenols into their difluoromethoxy and difluorothiomethoxy derivatives. This process, involving 3-Chloro-2,4-difluorobenzonitrile, underscores the compound's utility in synthesizing fluorinated arenes, which are significant in developing materials with enhanced properties, such as increased stability and chemical reactivity (Thomoson & Dolbier, 2013).

Structural Trends in Fluorinated Benzonitriles

Kamaee et al. (2015) provided a comprehensive analysis of the structural trends in mono-, di-, and pentafluorobenzonitriles, including 2,4-difluorobenzonitrile, using Fourier transform microwave (FTMW) spectroscopy. This study highlights the influence of fluorination on the benzonitrile backbone's geometry, contributing valuable information for the design and synthesis of fluorinated compounds for various applications, from pharmaceuticals to advanced materials (Kamaee, Sun, Luong, & van Wijngaarden, 2015).

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . It has hazard statements H302+H312+H332-H315-H319-H335, indicating that it can be harmful if swallowed, in contact with skin, or if inhaled, and can cause skin and eye irritation and respiratory irritation . Precautionary measures include avoiding breathing dust, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

properties

IUPAC Name

3-chloro-2,4-difluorobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2ClF2N/c8-6-5(9)2-1-4(3-11)7(6)10/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPMCRPWQJBLUIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C#N)F)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2ClF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10598483
Record name 3-Chloro-2,4-difluorobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10598483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-2,4-difluorobenzonitrile

CAS RN

887267-38-1
Record name 3-Chloro-2,4-difluorobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10598483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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